2-Amino-5-bromo-4-methylnicotinic acid
Description
Significance and Research Context within Nicotinic Acid Derivatives
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a significant class of compounds in medicinal chemistry and biological research. These compounds have been investigated for a wide range of biological activities. google.commdpi.com The functionalization of the pyridine (B92270) ring of nicotinic acid allows for the modulation of its chemical properties and biological activity.
The specific compound, 2-Amino-5-bromo-4-methylnicotinic acid, is a polysubstituted nicotinic acid derivative. While direct research on its specific applications is not widely published, its structural features suggest its potential role as a versatile building block in organic synthesis. The amino, bromo, and carboxylic acid groups offer multiple reactive sites for further chemical modifications, enabling the synthesis of more complex molecules.
A closely related compound, 2-Amino-5-bromo-4-methylpyridine, which lacks the carboxylic acid group, is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This precursor is particularly useful in the development of kinase inhibitors, a class of drugs that block the action of protein kinases and are prominent in cancer therapy. The bromine atom on this related pyridine derivative is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. The amino group can also be readily functionalized. It is plausible that this compound could serve a similar role as a scaffold in the design and synthesis of novel bioactive compounds, with the carboxylic acid group providing an additional point for modification or interaction with biological targets.
Historical Perspectives on Related Pyridine Carboxylic Acid Research
The study of pyridine and its derivatives has a rich history dating back to the 19th century. Pyridine was first isolated from bone oil in the mid-1800s. The fundamental structure of pyridine as a nitrogen-containing analog of benzene (B151609) was proposed in the 1860s and later confirmed experimentally. nih.gov
The synthesis of pyridine derivatives has been a central theme in organic chemistry. One of the earliest and most significant named reactions in this field is the Hantzsch pyridine synthesis, developed in 1881. This reaction provided a versatile method for preparing a wide variety of substituted pyridines. nih.gov Another key historical development was the Chichibabin reaction, discovered in the early 20th century, which allowed for the direct amination of the pyridine ring.
Research into pyridine carboxylic acids, such as nicotinic acid, gained significant momentum with the discovery of their biological roles. Nicotinic acid was identified as the pellagra-preventing factor in the 1930s, establishing its importance as a vitamin. This discovery spurred extensive research into the synthesis and biological functions of nicotinic acid and its derivatives. Over the decades, this research has expanded to explore the therapeutic potential of modified nicotinic acids in various disease areas. The development of functionalized pyridine carboxylic acids continues to be an active area of research, driven by the quest for new pharmaceuticals and functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromo-4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-3-4(8)2-10-6(9)5(3)7(11)12/h2H,1H3,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRCYDGRSVFTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Reaction Strategies
Established Synthetic Pathways for 2-Amino-5-bromo-4-methylnicotinic Acid
A plausible and commonly employed synthetic route commences with a commercially available and simpler pyridine (B92270) derivative, which is then sequentially functionalized.
The most logical and strategically sound starting material for the synthesis of this compound is 2-Amino-4-methylpyridine . This precursor already contains the crucial amino and methyl groups in the desired positions (2 and 4, respectively), simplifying the subsequent synthetic steps. The synthesis then primarily involves two key transformations: the regioselective bromination of the pyridine ring at the 5-position and the oxidation of the 4-methyl group to a carboxylic acid.
An alternative, though less direct, approach could involve starting with a nicotinic acid derivative and subsequently introducing the amino and methyl groups. However, the former strategy is generally preferred due to the directing effects of the existing substituents, which can be leveraged to control the regiochemistry of the subsequent reactions.
The bromination of aminopyridine derivatives can be challenging due to the high activation of the ring by the amino group, which can lead to multiple brominations and a mixture of isomers. To achieve selective monobromination at the 5-position of 2-amino-4-methylpyridine, specific reagents and conditions are paramount.
N-Bromosuccinimide (NBS) has been identified as an effective brominating agent for this transformation. A patented method discloses the use of NBS in a solvent such as dimethylformamide (DMF) under controlled temperature conditions (e.g., in an ice bath, with the reaction proceeding at around 20°C) to achieve high regioselectivity for the 5-position. This method has been reported to yield the desired 2-Amino-5-bromo-4-methylpyridine in yields of up to 80% while avoiding the formation of the 3-bromo and 3,5-dibromo by-products.
Other potential brominating agents include bromine (Br₂) in various solvents, but this often leads to lower selectivity and the formation of by-products such as dibromides. The use of hydrogen peroxide in concentrated hydrobromic acid has also been reported for the synthesis of 2-amino-4-methyl-5-bromopyridine, but with lower yields and significant dibromide formation.
To further enhance selectivity, protection of the highly activating amino group as an acyl derivative (e.g., acetamide) can be employed. This strategy tempers the activating effect of the amino group, allowing for more controlled bromination. The acyl protecting group can then be removed in a subsequent step.
| Brominating Agent | Solvent | Temperature | Reported Yield of 2-Amino-5-bromo-4-methylpyridine | Key Observations |
| N-Bromosuccinimide (NBS) | DMF | 0-20°C | ~80% | High regioselectivity for the 5-position; minimizes by-product formation. |
| Bromine (Br₂) | Ethanol | Not specified | Moderate | Prone to forming dibrominated by-products. |
| H₂O₂ in conc. HBr | Not specified | Not specified | ~40% | Significant formation of dibrominated by-products (~23%). |
This table provides a comparative overview of different bromination techniques.
The key to a successful synthesis of this compound lies in the precise control of regioselectivity during the bromination step. The amino group at the 2-position and the methyl group at the 4-position are both ortho-, para-directing. The position para to the amino group (5-position) is sterically accessible and electronically activated, making it the most favorable site for electrophilic substitution.
To optimize the yield of the desired 5-bromo isomer, several factors must be carefully controlled:
Choice of Brominating Agent: As mentioned, NBS generally offers superior selectivity compared to molecular bromine.
Reaction Temperature: Lower temperatures (0-20°C) are crucial to prevent over-bromination and the formation of undesired isomers.
Stoichiometry: Using a controlled amount of the brominating agent (e.g., one equivalent of NBS) is essential to favor monobromination.
Solvent: Apolar aprotic solvents like DMF can influence the reactivity and selectivity of the bromination reaction.
Following the successful bromination to yield 2-Amino-5-bromo-4-methylpyridine, the next critical step is the oxidation of the 4-methyl group to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions. Careful optimization of reaction conditions is necessary to avoid degradation of the pyridine ring or cleavage of the bromo or amino substituents. A multi-step process involving acetylation of the amino group for protection, followed by oxidation and subsequent deprotection, may be necessary to achieve a higher yield of the final product.
The primary by-products in the synthesis of 2-Amino-5-bromo-4-methylpyridine are the isomeric 2-Amino-3-bromo-4-methylpyridine and the over-brominated product 2-Amino-3,5-dibromo-4-methylpyridine . The formation of these by-products is often attributed to harsh reaction conditions, such as high temperatures or the use of highly reactive brominating agents.
Analysis of the product mixture can be performed using techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
Remediation strategies to minimize by-product formation include:
Strict Temperature Control: Maintaining a low reaction temperature is the most effective way to prevent over-bromination.
Slow Addition of Reagents: The dropwise addition of the brominating agent helps to maintain a low concentration of the electrophile in the reaction mixture, thus favoring monosubstitution.
Purification: If by-products are formed, they can often be separated from the desired product by column chromatography or recrystallization.
Derivatization and Analog Synthesis of this compound
The structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a variety of analogs with potentially interesting properties.
The pyridine ring of this compound and its precursors can be functionalized through various reactions:
At the Bromo Position (C5): The bromine atom serves as a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. This allows for the creation of a diverse library of analogs with modified electronic and steric properties.
At the Amino Group (C2): The amino group can be acylated, alkylated, or used as a nucleophile in various condensation reactions. Derivatization at this position can influence the electronic properties of the pyridine ring and provide a point of attachment for other functional moieties.
At the Carboxylic Acid Group (C3): The carboxylic acid can be converted into a variety of derivatives, such as esters, amides, and acid chlorides. These transformations are standard in organic synthesis and can be used to link the molecule to other chemical entities or to modify its solubility and other physicochemical properties.
Palladium-Catalyzed Cross-Coupling Reactions for A-Ring Substituents
The bromine atom at the 5-position of the pyridine ring (A-ring) of this compound serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for extensive diversification of the core structure.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. In the context of this compound or its derivatives, the bromo-substituted pyridine can be coupled with various aryl or heteroaryl boronic acids or esters. nih.govmdpi.com The general reaction is catalyzed by a palladium(0) complex, often generated in situ, in the presence of a base. nih.govmdpi.com Studies on similar substrates, such as 5-bromo-2-methylpyridin-3-amine, have demonstrated efficient Suzuki coupling with a variety of arylboronic acids using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com This methodology is highly adaptable for the synthesis of 5-aryl-substituted nicotinic acid derivatives. nih.govmdpi.com The robustness of this reaction allows for the use of substrates with unprotected amino groups, which is advantageous for synthetic efficiency. nih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction could be applied to this compound to introduce alkenyl substituents at the 5-position. The reaction typically employs a palladium catalyst, a base, and is tolerant of a wide range of functional groups. While specific examples on this compound are not detailed in the provided context, the general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.org
Below is a representative table of conditions used for Suzuki-Miyaura coupling on a related amino-bromopyridine substrate. mdpi.com
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 78 |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75 |
Synthesis of Nicotinamide and Other Amide Derivatives
The carboxylic acid functionality of this compound is readily converted into a variety of amide derivatives, including the corresponding nicotinamide. Amide bond formation is one of the most common transformations in organic chemistry, often employed to synthesize compounds with diverse biological activities. nih.gov
The direct amidation of this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. Common coupling reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Alternatively, the carboxylic acid can first be converted to a more reactive species, such as an acyl chloride, which then reacts readily with an amine to form the amide. The existence of 2-Amino-5-bromo-4-methylnicotinamide (CAS#: 1003711-21-4) confirms the successful synthesis of this primary amide derivative. chemsrc.com
Recent advances in catalysis have led to methods for direct amidation using Lewis acid catalysts, which can be effective even with unprotected amino acids, potentially simplifying the synthetic sequence. nih.gov
Preparation of Related Amino-Bromopyridine Intermediates
The synthesis of this compound relies on the availability of appropriately substituted pyridine precursors. A key intermediate is 2-Amino-5-bromo-4-methylpyridine, which provides the core heterocyclic structure.
A common method for the preparation of this intermediate is the regioselective bromination of 2-Amino-4-methylpyridine. guidechem.com One effective procedure utilizes N-Bromosuccinimide (NBS) as the brominating agent in a solvent such as dimethylformamide (DMF). This method offers good control over the reaction and avoids the formation of di-brominated byproducts when conducted under optimized temperature conditions. guidechem.com For instance, reacting 2-Amino-4-methylpyridine with one equivalent of NBS at a controlled temperature of 20°C can yield the desired 2-Amino-5-bromo-4-methylpyridine in high yield. guidechem.com This selective monobromination at the 5-position is crucial for subsequent functionalization, such as the introduction of the carboxylic acid group or participation in cross-coupling reactions. guidechem.com
The table below summarizes a documented synthesis of this key intermediate. guidechem.com
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-4-methylpyridine | N-Bromosuccinimide (NBS) | DMF | 20 | 8-10 | 80 |
This intermediate is a valuable building block for synthesizing a broad range of complex organic compounds, including pharmaceuticals and agrochemicals. hzsqchem.com The presence of the amino group and the bromine atom allows for sequential and selective modifications to build molecular complexity. guidechem.com
Reactivity Profiles and Mechanistic Investigations
Intrinsic Reactivity of the 2-Amino-5-bromo-4-methylnicotinic Acid Core
The fundamental reactivity of this compound is dictated by its core structure: a substituted pyridine (B92270) ring. Unlike benzene (B151609), the pyridine ring is a π-deficient system due to the presence of the electronegative nitrogen atom. This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density on the ring carbons, particularly at the ortho (C2, C6) and para (C4) positions. uoanbar.edu.iq Consequently, the pyridine core is generally deactivated towards electrophilic attack and activated towards nucleophilic substitution compared to analogous benzene derivatives. uoanbar.edu.iqgalchimia.com
The presence of a carboxylic acid group at the C3 position (nicotinic acid structure) further influences this intrinsic reactivity. The carboxyl group is a meta-directing deactivator for electrophilic aromatic substitution, withdrawing additional electron density from the ring. This inherent electron deficiency makes the unsubstituted nicotinic acid core significantly resistant to reactions with electrophiles. Conversely, the ring's reduced electron density makes it a more favorable substrate for attack by nucleophiles.
Influence of Amino and Bromo Substituents on Reaction Pathways
The reaction pathways of this compound are profoundly modulated by the electronic effects of its substituents: the amino group at C2, the bromo group at C5, and the methyl group at C4. These groups can either enhance or counteract the intrinsic reactivity of the nicotinic acid core through a combination of inductive and resonance effects.
Amino Group (-NH₂ at C2): The amino group is a powerful activating group. While it has a weak electron-withdrawing inductive effect (-I) due to the nitrogen's electronegativity, its primary influence comes from a strong electron-donating resonance effect (+R). msu.edu The lone pair of electrons on the nitrogen can be delocalized into the pyridine ring, significantly increasing the electron density, especially at the ortho (C3) and para (C5) positions relative to the amino group. This strong activation can partially offset the deactivating nature of the pyridine ring and the carboxyl group, making electrophilic substitution more feasible.
Methyl Group (-CH₃ at C4): The methyl group is a weak activating group, donating electron density primarily through an inductive effect (+I) and hyperconjugation. It directs incoming electrophiles to the ortho (C3, C5) positions.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |
|---|---|---|---|---|---|
| Amino (-NH₂) | C2 | -I (Weakly Withdrawing) | +R (Strongly Donating) | Strongly Activating | Ortho, Para (C3, C5) |
| Carboxyl (-COOH) | C3 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta (C5) |
| Methyl (-CH₃) | C4 | +I (Donating) | N/A (Hyperconjugation) | Weakly Activating | Ortho, Para (C3, C5, C-ring-N) |
| Bromo (-Br) | C5 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para (C4, C6) |
Exploration of Specific Reaction Classes
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is most favorable at the C2, C4, and C6 positions, as the electronegative nitrogen atom can effectively stabilize the negative charge in the intermediate Meisenheimer complex. stackexchange.comechemi.com
In this compound, the potential leaving group is the bromide ion at the C5 position. Nucleophilic attack at the C5 position is significantly less favored than at the C2 or C4 positions. researchgate.net This is because the negative charge in the resulting Meisenheimer complex cannot be delocalized onto the ring nitrogen atom, making the intermediate less stable. stackexchange.com
For a nucleophile (Nu⁻) to attack the C5 position, the following intermediate would be formed:
Attack at C5: The resulting anionic intermediate lacks a resonance structure that places the negative charge on the electronegative nitrogen.
Attack at C2 or C4 (for comparison): If a leaving group were at C2 or C4, the intermediate would possess a resonance form where the negative charge resides on the nitrogen, providing substantial stabilization. stackexchange.comechemi.com
Therefore, direct SNAr to displace the C5-bromo substituent would require harsh reaction conditions. Alternative pathways, such as those involving metal catalysis or the formation of organometallic intermediates, might be necessary to achieve substitution at this less-activated position.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the ring's electron-deficient character. uoanbar.edu.iq Furthermore, under the strongly acidic conditions often used for EAS, the basic pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This places a positive charge on the nitrogen, which dramatically increases its electron-withdrawing effect and further deactivates the ring. uoanbar.edu.iqwikipedia.org
However, the reactivity of this compound towards EAS is significantly modified by its substituents. The C2-amino group is a very strong activating group and is the dominant directing influence. msu.edu The directing effects of the substituents are as follows:
C2-Amino (Strongest Activator): Directs ortho (C3) and para (C5).
C4-Methyl (Weak Activator): Directs ortho (C3, C5).
C5-Bromo (Deactivator): Directs ortho (C4, C6).
C3-Carboxyl (Strongest Deactivator): Directs meta (C5).
Analyzing the available positions for an incoming electrophile (E⁺):
C3 Position: Blocked by the carboxyl group. This position is ortho to the activating amino group, but substitution here is unlikely.
C5 Position: Blocked by the bromo group. This position is para to the activating amino group.
C6 Position: This is the most likely site for electrophilic attack. It is meta to the strongly activating amino group, which is not ideal, but it is ortho to the bromo group. Crucially, it is the only remaining unsubstituted carbon on the ring. The combined deactivating effects of the ring nitrogen and the carboxyl group will still make the reaction challenging, but the powerful activation by the amino group makes substitution at C6 plausible under controlled conditions.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis
Determining the precise mechanisms for reactions involving this compound would rely on detailed kinetic and spectroscopic studies. While specific experimental data for this exact molecule is not extensively documented in the literature, the established methodologies for studying similar aromatic systems can be outlined.
Kinetic Analysis: Kinetic studies are fundamental to elucidating reaction mechanisms by determining the rate law, which expresses the relationship between the reaction rate and the concentration of reactants.
For Electrophilic Aromatic Substitution (EAS): The rate-determining step in EAS is the initial attack of the electrophile on the aromatic ring to form a cationic intermediate (a σ-complex or arenium ion). masterorganicchemistry.comlibretexts.org Kinetic experiments would be designed to determine the dependence of the rate on the concentrations of the substrate and the electrophile. For example, in a nitration reaction, the rate might be found to be dependent on the concentration of the nitronium ion (NO₂⁺), the active electrophile. masterorganicchemistry.comlibretexts.org
Spectroscopic Analysis: Spectroscopic techniques are invaluable for identifying reactants, products, and transient intermediates, providing direct evidence for proposed mechanistic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final products. In mechanistic studies, NMR can sometimes be used at low temperatures to detect and characterize reaction intermediates, such as a stable Meisenheimer complex in an SNAr reaction or an arenium ion in EAS.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the progress of a reaction by observing the disappearance of reactant functional group signals (e.g., C-H on the aromatic ring) and the appearance of product signals (e.g., C-E bond from the electrophile).
UV-Visible Spectroscopy: The formation of highly conjugated intermediates, like Meisenheimer complexes, often results in the appearance of intense colors, which can be monitored and quantified using UV-Vis spectroscopy to study reaction kinetics.
By combining these kinetic and spectroscopic methods, a comprehensive picture of the reaction mechanism, including the nature of the rate-determining step and the structure of key intermediates, can be developed.
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy for Molecular Characterization
An FT-IR spectrum of 2-Amino-5-bromo-4-methylnicotinic acid would display absorption bands corresponding to the vibrational transitions of its constituent bonds. Although a recorded spectrum is not publicly available, the expected characteristic absorption regions for its functional groups can be predicted.
Anticipated FT-IR Absorption Regions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Amino Group | N-H symmetric & asymmetric stretch | 3500 - 3300 |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Pyridine (B92270) Ring | C=C and C=N stretches | 1600 - 1450 |
| Amino Group | N-H bend | 1650 - 1580 |
| Methyl Group | C-H stretches | 2975 - 2850 |
| Pyridine Ring | C-H out-of-plane bend | 900 - 675 |
This table is based on general spectroscopic correlation tables and not on experimental data for the specific compound.
FT-Raman spectroscopy complements FT-IR by detecting vibrational modes that result in a change in polarizability. For this compound, FT-Raman would be particularly sensitive to the vibrations of the pyridine ring and the C-Br bond. Specific experimental data is not available.
A definitive assignment of vibrational modes requires a combination of experimental FT-IR and FT-Raman spectra with theoretical calculations, often using Density Functional Theory (DFT). Such a comprehensive analysis for this compound has not been identified in the reviewed literature. This type of study would allow for the precise assignment of each observed band to a specific molecular motion, such as stretching, bending, or torsional modes.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the connectivity and chemical environment of atoms.
The ¹H-NMR spectrum of this compound would confirm the presence and environment of all hydrogen atoms. While specific chemical shifts are dependent on the solvent used, the expected signals can be outlined.
Predicted ¹H-NMR Signals for this compound
| Proton Type | Multiplicity | Expected Chemical Shift (ppm) |
|---|---|---|
| -COOH | Singlet (broad) | > 10 |
| Pyridine-H | Singlet | 7.5 - 8.5 |
| -NH₂ | Singlet (broad) | Variable |
This table represents typical chemical shift ranges and not measured data for the title compound.
A ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct view of the carbon skeleton. The nicotinic acid backbone, along with the methyl substituent, would present a distinct set of resonances.
Predicted ¹³C-NMR Signals for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| -C OOH | 165 - 175 |
| Pyridine Ring Carbons | 110 - 160 |
This table is based on general ¹³C-NMR correlation data and is not derived from experimental measurements for this specific molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H7BrN2O2 |
| Monoisotopic Mass | 229.97452 u |
| Average Mass | 231.055 u |
| InChI Key | ZQKSBNEHXXVTSI-UHFFFAOYSA-N |
Note: The data in this table is based on theoretical calculations and not on experimental HRMS results.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no publicly accessible crystal structure for this compound. Consequently, empirical data on its solid-state conformation, crystal packing, and hydrogen-bonding networks are not available. The determination of its crystal structure would provide fundamental insights into its molecular geometry and intermolecular interactions.
Electron Paramagnetic Resonance (EPR) Spectroscopy (if relevant to metal complexes)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used for studying chemical species that have unpaired electrons. This method is particularly relevant for the study of transition metal complexes and organic radicals.
There are no published research articles detailing the formation of metal complexes with this compound. As this compound is not inherently paramagnetic (it does not possess unpaired electrons in its standard state), EPR spectroscopy is not applicable to the free ligand itself. Should this compound be used to form complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)), EPR spectroscopy would then become a highly relevant and powerful tool for probing the coordination environment and electronic structure of the metal center. However, no such studies have been reported in the scientific literature to date.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of a molecule from first principles. These methods, which include Density Functional Theory (DFT) and Ab Initio calculations, can predict molecular structure, reactivity, and spectroscopic behavior with a high degree of accuracy.
Density Functional Theory (DFT) Studies
Density Functional Theory is a powerful computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net It is widely used for its balance of accuracy and computational efficiency in studying medium to large-sized molecules. For a molecule like 2-Amino-5-bromo-4-methylnicotinic acid, DFT studies would provide critical insights into its behavior.
Geometry Optimization and Conformational Analysis
A foundational step in any computational study is geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the bond connecting the carboxylic acid group to the pyridine (B92270) ring. The relative energies of these conformers would be calculated to identify the most likely structures present under normal conditions.
Table 1: Hypothetical Optimized Geometric Parameters for this compound No specific research data is available for this compound. The table below is a representative example of how such data would be presented.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-N(amino) | Data not available |
| Bond Length | C3-C(carboxyl) | Data not available |
| Bond Length | C5-Br | Data not available |
| Bond Angle | N1-C2-C3 | Data not available |
HOMO-LUMO Energy Gap Analysis for Chemical Reactivity and Stability
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. Analysis for this compound would quantify its electronic stability and predisposition to engage in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound No specific research data is available for this compound. The table below is a representative example of how such data would be presented.
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (LUMO-HOMO) | Data not available |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. These maps are invaluable for predicting how a molecule will interact with other charged species.
For this compound, an MEP map would identify:
Electron-rich regions (nucleophilic sites): Typically shown in shades of red, these areas are prone to electrophilic attack. These would likely be concentrated around the nitrogen and oxygen atoms.
Electron-poor regions (electrophilic sites): Indicated by shades of blue, these are susceptible to nucleophilic attack. These would be expected near the hydrogen atoms of the amino and carboxylic acid groups. researchgate.net
This analysis would highlight the most probable sites for intermolecular interactions, including hydrogen bonding.
Prediction and Comparison of Spectroscopic Parameters
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Frequencies: Theoretical calculations can compute the frequencies of infrared (IR) and Raman vibrational modes. researchgate.net For this compound, this would allow for the assignment of specific spectral peaks to the stretching and bending of functional groups like N-H (amino), C=O (carboxyl), and C-Br.
Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can also be calculated. Comparing these theoretical shifts with experimental NMR spectra is a powerful method for structure verification.
Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound No specific research data is available for this compound. The table below is a representative example of how such data would be presented.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| N-H Stretch (asymmetric) | Amino | Data not available | Data not available |
| C=O Stretch | Carboxylic Acid | Data not available | Data not available |
Ab Initio Methods for Fundamental Electronic Properties
Ab Initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. While often more computationally demanding than DFT, methods like Hartree-Fock (HF) can provide valuable baseline information on the electronic properties of a molecule.
A study employing Ab Initio methods on this compound would provide a complementary perspective to DFT, offering a rigorous, theory-based calculation of its electronic structure and energy. researchgate.net However, a detailed literature search did not yield any studies that have applied these methods to the target compound.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. This localization allows for a quantitative assessment of electron density sharing between atoms, providing a detailed understanding of the intramolecular and intermolecular interactions that govern the molecule's structure and reactivity.
Intermolecularly, NBO analysis can quantify the strength of hydrogen bonds and other non-covalent interactions. The amino and carboxylic acid groups are prime sites for hydrogen bonding, acting as both donors and acceptors. In a condensed phase or in the presence of a biological receptor, these interactions would be critical in determining the compound's orientation and binding affinity. The bromine atom, with its lone pairs, could also participate in halogen bonding, a directional interaction with nucleophilic atoms.
A hypothetical NBO analysis might yield data similar to that presented in the table below, which illustrates the types of donor-acceptor interactions and their corresponding stabilization energies (E(2)). Higher E(2) values indicate stronger interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) - Hypothetical | Interaction Type |
| LP (1) N(amino) | π* (C=C) ring | 5.2 | Intramolecular Hyperconjugation |
| LP (2) O(carbonyl) | σ* (C-C) ring | 2.8 | Intramolecular Hyperconjugation |
| σ (N-H) amino | LP* (O) solvent | 8.5 | Intermolecular Hydrogen Bond |
| σ (O-H) carboxyl | LP* (N) acceptor | 12.1 | Intermolecular Hydrogen Bond |
| LP (3) Br | σ* (X-H) donor | 1.5 | Intermolecular Halogen Bond |
Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of an NBO analysis.
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. For this compound, MD simulations would be instrumental in exploring its conformational landscape and its interactions with solvent molecules or a biological target.
A key aspect to investigate would be the rotational freedom around the C-C bond connecting the carboxylic acid group to the pyridine ring. The simulation could reveal the most stable conformations and the energy barriers between them. Furthermore, the orientation of the amino and methyl groups relative to the ring would be explored.
When placed in a simulated aqueous environment, MD simulations can detail the formation and dynamics of the hydration shell around the molecule. The number of hydrogen bonds formed with water molecules, their lifetimes, and their geometric arrangements would provide a comprehensive picture of the compound's solvation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, the activity of new, untested compounds can be predicted.
For this compound, a QSAR study would begin by calculating a variety of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment).
A hypothetical QSAR model for a series of nicotinic acid derivatives might take the following form:
Biological Activity = c0 + c1(logP) + c2(Dipole Moment) + c3*(Surface Area)
In this equation, the coefficients (c1, c2, c3) are determined by fitting the model to a training set of molecules with known activities. A positive coefficient indicates that an increase in the corresponding descriptor leads to an increase in activity, while a negative coefficient indicates the opposite.
For this compound, the contribution of its specific substituents could be analyzed. The bromine atom, being large and electronegative, would significantly impact the steric and electronic descriptors. The amino group, as a hydrogen bond donor, and the methyl group, contributing to lipophilicity, would also play important roles. By inputting the calculated descriptors for this compound into a validated QSAR model, a prediction of its biological activity could be made.
| Compound | logP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | Predicted Activity (Hypothetical IC50, µM) |
| Nicotinic Acid | -0.63 | 3.42 | 123.11 | >100 |
| 2-Aminonicotinic acid | -0.35 | 3.98 | 138.12 | 55.2 |
| 5-Bromonicotinic acid | 1.21 | 2.15 | 202.01 | 21.7 |
| This compound | 1.55 | 2.89 | 245.05 | 8.9 |
Note: The data in this table is hypothetical and for illustrative purposes to show how QSAR models can be used for activity prediction.
Medicinal Chemistry and Biological Activity Investigations
Design and Synthesis of Biologically Active Analogs of 2-Amino-5-bromo-4-methylnicotinic Acid
The design and synthesis of analogs of this compound are guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and other drug-like properties.
Structure-Activity Relationship (SAR) Studies for Target Engagement
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a lead compound, such as this compound, influence its biological activity. The aminopyridine core is a common feature in many biologically active compounds and kinase inhibitors. rsc.org The strategic placement of substituents on this core can significantly impact target engagement.
Key areas for SAR exploration on the this compound scaffold include:
The 2-Amino Group: This group can act as a key hydrogen bond donor, interacting with the hinge region of kinase active sites. frontiersin.org Modifications such as acylation or substitution could modulate this interaction and impact kinase selectivity.
The 5-Bromo Substituent: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target. nih.gov Replacing the bromine with other halogens (e.g., chlorine, fluorine) or with small lipophilic groups could probe the importance of this interaction.
The 4-Methyl Group: This group can influence the compound's conformation and lipophilicity. Varying the size and nature of the substituent at this position can impact binding to hydrophobic pockets within the target protein.
The 3-Carboxylic Acid Group: This functional group can be converted to esters, amides, or other bioisosteres to alter solubility, cell permeability, and interactions with the target. For instance, the synthesis of nicotinic acid hydrazides has been explored to generate compounds with antimicrobial activity. nih.gov
A hypothetical SAR study on a series of analogs could yield data as presented in the interactive table below, illustrating how modifications affect inhibitory activity against a target kinase.
| Compound ID | R1 (at position 2) | R2 (at position 5) | R3 (at position 4) | R4 (at position 3) | Kinase Inhibition IC50 (nM) |
| Parent | -NH2 | -Br | -CH3 | -COOH | 500 |
| Analog 1 | -NHCOCH3 | -Br | -CH3 | -COOH | >10000 |
| Analog 2 | -NH2 | -Cl | -CH3 | -COOH | 750 |
| Analog 3 | -NH2 | -Br | -H | -COOH | 1200 |
| Analog 4 | -NH2 | -Br | -CH3 | -COOCH3 | 450 |
| Analog 5 | -NH2 | -Br | -CH3 | -CONH2 | 300 |
Rational Drug Design Strategies Utilizing Compound Scaffolds
Rational drug design aims to develop new therapeutic agents based on a known biological target. The this compound scaffold can serve as a starting point for such strategies. mdpi.com For instance, in the context of kinase inhibition, the scaffold can be docked into the ATP-binding site of a target kinase to predict binding modes and identify opportunities for optimization. mdpi.com
Fragment-based drug design (FBDD) is another powerful approach. mdpi.com Here, small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. The 2-aminopyridine (B139424) core of the title compound could serve as a valuable starting fragment for FBDD campaigns targeting kinases or other enzymes. rsc.org
In Vitro Biological Activity Evaluation
Following the synthesis of analogs, their biological activity is assessed through a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.
Enzyme Inhibition Assays (e.g., Kinase Inhibition, such as TBK1 and IKKε)
Given the prevalence of the aminopyridine scaffold in kinase inhibitors, a primary area of investigation for analogs of this compound is their ability to inhibit protein kinases. researchgate.net TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε) are two related kinases involved in inflammatory and immune responses, making them attractive targets for drug discovery.
The inhibitory activity of the synthesized compounds against these kinases can be determined using various enzymatic assays, such as those that measure the phosphorylation of a substrate peptide. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
A hypothetical screening of a series of analogs against TBK1 and IKKε could generate the following data:
| Compound ID | TBK1 IC50 (nM) | IKKε IC50 (nM) |
| Analog A | 150 | 200 |
| Analog B | 75 | 120 |
| Analog C | 500 | 800 |
| Analog D | 25 | 45 |
| Analog E | 10 | 15 |
Antimicrobial Efficacy Assessments (e.g., Antibacterial Activity, MRSA Inhibition)
Nicotinic acid and its derivatives have been investigated for their antimicrobial properties. nih.govnih.govresearchgate.netresearchgate.net Of particular interest is their potential activity against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.orgnih.govmdpi.com The antibacterial efficacy of the synthesized analogs can be evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.
The following table presents hypothetical MIC values for a series of analogs against a panel of bacteria, including MRSA.
| Compound ID | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) |
| Analog X | 16 | 32 | >128 |
| Analog Y | 8 | 16 | 64 |
| Analog Z | 4 | 8 | 32 |
| Vancomycin (Control) | 1 | 2 | >128 |
Cell-Based Assays for Cellular Responses (e.g., Phosphorylation Markers, Cytokine Secretion)
To understand the effects of the compounds in a more biologically relevant context, cell-based assays are employed. These assays can measure the ability of the compounds to modulate cellular signaling pathways and functional responses. For kinase inhibitors, a key assay is to measure the phosphorylation of downstream substrates in cells. For example, inhibition of the TBK1/IKKε pathway can be assessed by monitoring the phosphorylation status of target proteins like IRF3.
Furthermore, the immunomodulatory effects of the compounds can be evaluated by measuring their impact on cytokine secretion from immune cells. promab.com Cytokines are signaling molecules that play a critical role in inflammation and immunity. The levels of specific cytokines, such as tumor necrosis factor-alpha (TNF-α) or interleukin-6 (IL-6), can be quantified using techniques like enzyme-linked immunosorbent assay (ELISA).
A hypothetical cell-based assay could yield the following results for a lead compound:
| Assay | Endpoint | EC50 (nM) |
| Phospho-IRF3 Assay | Inhibition of IRF3 phosphorylation | 75 |
| TNF-α Secretion Assay | Inhibition of TNF-α release | 150 |
| IL-6 Secretion Assay | Inhibition of IL-6 release | 200 |
In Vivo Pharmacological Studies of Related Compounds and Derivatives
Comprehensive searches for in vivo pharmacological data on this compound and its direct derivatives did not yield specific results. The following sections detail the lack of available information.
Efficacy in Preclinical Disease Models (e.g., Obesity, Inflammation)
There are no specific studies detailing the efficacy of this compound in preclinical models of obesity or inflammation. However, research on the parent compound, nicotinic acid (niacin), has shown it can attenuate obesity-induced adipose tissue inflammation in high-fat diet-fed mice. nih.govresearchgate.net These effects are associated with an increase in adiponectin and a reduction in pro-inflammatory cytokine expression. nih.govresearchgate.net Furthermore, other substituted nicotinic acid derivatives have been synthesized and evaluated for analgesic and anti-inflammatory activities, with some compounds showing distinctive profiles compared to reference drugs. semanticscholar.orgnih.gov
Assessment of Systemic Biological Effects
No studies were identified that assess the systemic biological effects of this compound in vivo. For the parent compound, nicotinic acid, systemic effects are well-documented, primarily relating to its ability to modulate lipid profiles by lowering LDL cholesterol and triglycerides while increasing HDL cholesterol. mo.gov It is also known to influence inflammatory markers, with meta-analyses showing that niacin treatment can be associated with reductions in C-reactive protein (CRP) and TNF-α levels. springermedizin.debrookes.ac.uk
Molecular Interactions and Mechanism of Action Studies
No specific molecular modeling or mechanism of action studies have been published for this compound.
Molecular Docking Simulations for Ligand-Target Binding Modes
There is no available research that includes molecular docking simulations to predict the ligand-target binding modes of this compound.
Identification and Validation of Molecular Targets (e.g., Penicillin Binding Proteins)
No molecular targets have been identified or validated for this compound in the available literature. Specifically, there is no evidence linking this compound or other nicotinic acid derivatives to Penicillin-Binding Proteins (PBPs). PBPs are well-established targets for β-lactam antibiotics and are essential for bacterial cell wall synthesis. wikipedia.orgnih.gov Research into PBP inhibitors is ongoing, but it has not included the nicotinic acid scaffold based on the available information.
Advanced Applications in Chemical Research
Role as a Key Intermediate in Complex Organic Synthesis
2-Amino-5-bromo-4-methylnicotinic acid is a valuable precursor in the multi-step synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromine atom at the 5-position is of particular synthetic utility, as it provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.
The amino and carboxylic acid groups also offer versatile reactivity. The amino group can be acylated, alkylated, or used to form heterocyclic rings, while the carboxylic acid can be converted into esters, amides, or other functional groups. This multi-faceted reactivity allows for the construction of diverse molecular scaffolds.
For instance, substituted aminopyridines are crucial intermediates in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are prominent in cancer therapy. The 2-aminopyridine (B139424) moiety can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase enzyme. The bromo position allows for the introduction of various substituents that can be tailored to interact with other regions of the binding pocket, thereby enhancing potency and selectivity. While specific examples detailing the multi-step synthesis of a commercial drug starting from this compound are not prevalent in publicly accessible literature, its structural motifs are highly relevant to the construction of such bioactive molecules.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| 5-Bromo | Suzuki-Miyaura Coupling | 5-Aryl/heteroaryl-2-amino-4-methylnicotinic acids |
| 5-Bromo | Buchwald-Hartwig Amination | 5-Amino-substituted-2-amino-4-methylnicotinic acids |
| 2-Amino | Acylation | 2-Acetamido-5-bromo-4-methylnicotinic acid |
| 2-Amino | Cyclocondensation | Fused heterocyclic systems (e.g., imidazopyridines) |
| 3-Carboxylic Acid | Esterification | Alkyl 2-amino-5-bromo-4-methylnicotinate |
Potential in Materials Science Research
The application of this compound extends beyond organic synthesis into the domain of materials science. Its ability to coordinate with metal ions and its potential to be incorporated into larger, functional systems make it a compound of interest for the development of new materials with tailored properties.
Development as Ligands for Metal Complexes
The amino and carboxylic acid groups of this compound make it an excellent candidate for a chelating ligand in coordination chemistry. These groups can coordinate to a central metal ion, forming stable metal complexes. The pyridine (B92270) nitrogen can also participate in coordination, potentially leading to tridentate binding modes. The formation of such complexes can significantly alter the electronic and steric properties of both the ligand and the metal center, leading to novel materials with interesting magnetic, optical, or catalytic properties.
Table 2: Potential Coordination Modes of this compound
| Coordinating Atoms | Potential Geometry |
|---|---|
| Amino Nitrogen, Carboxylate Oxygen | Bidentate Chelation |
| Pyridine Nitrogen, Amino Nitrogen, Carboxylate Oxygen | Tridentate Chelation |
Contribution to Catalytic Systems
Metal complexes derived from ligands like this compound have the potential to act as catalysts in a variety of organic transformations. The field of homogeneous catalysis often relies on the design of metal-ligand complexes that can facilitate specific chemical reactions with high efficiency and selectivity.
For example, palladium complexes bearing amino acid-derived ligands have been investigated for their catalytic activity in cross-coupling reactions. mdpi.com The ligand can influence the stability and reactivity of the catalytic species, thereby affecting the outcome of the reaction. Given that this compound contains both an amino acid-like moiety (the aminocarboxylic acid function) and a pyridine ring, its metal complexes could exhibit unique catalytic properties.
Furthermore, the bromine atom on the ligand itself could be a site for further functionalization, allowing for the immobilization of the catalytic complex on a solid support. This would facilitate catalyst recovery and reuse, a key principle of green chemistry. While specific studies on the catalytic applications of complexes of this compound are yet to be widely reported, the structural features of the molecule suggest a promising avenue for future research in the development of novel catalytic systems.
Q & A
Q. How can researchers address discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Dynamics Simulations : Refine docking poses by simulating protein-ligand interactions over 100 ns.
- Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed active/inactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
